

1-(2-Morpholinoethyl)-2-thiourea CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Morpholinoethyl)-2-thiourea

Cat. No.: B050385

[Get Quote](#)

In-Depth Technical Guide: 1-(2-Morpholinoethyl)-2-thiourea

CAS Number: 122641-10-5

Molecular Formula: C7H15N3OS

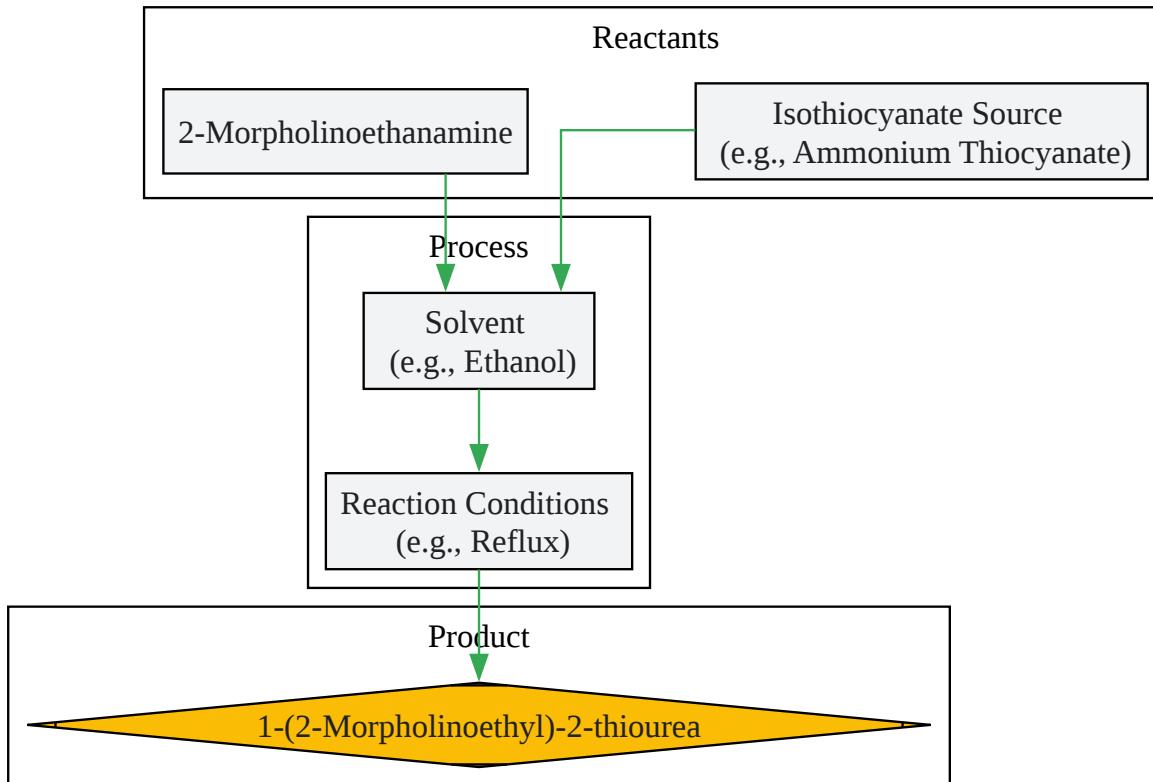
This technical guide provides a comprehensive overview of **1-(2-Morpholinoethyl)-2-thiourea**, a molecule of interest to researchers, scientists, and professionals in drug development. While specific in-depth biological studies on this particular compound are limited in publicly available literature, this guide contextualizes its significance by examining its chemical properties, general synthesis protocols for related compounds, and the broader biological activities of the thiourea and morpholine pharmacophores.

Molecular Structure and Properties

1-(2-Morpholinoethyl)-2-thiourea incorporates a flexible morpholinoethyl group and a reactive thiourea moiety. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities.

Property	Value
Molecular Weight	189.27 g/mol
IUPAC Name	1-(2-morpholin-4-ylethyl)thiourea
SMILES	C1COCCN1CCNC(=S)N
InChI Key	MIVHEVIWHMEELG-UHFFFAOYSA-N

Table 1: Physicochemical Properties of **1-(2-Morpholinoethyl)-2-thiourea**.


Synthesis Protocols

Detailed experimental protocols for the synthesis of **1-(2-Morpholinoethyl)-2-thiourea** are not extensively documented in peer-reviewed journals. However, general methods for the synthesis of N-substituted thioureas are well-established and can be adapted for its preparation. The most common approach involves the reaction of an amine with an isothiocyanate.

General Experimental Protocol for the Synthesis of N-substituted Thioureas:

A primary or secondary amine is reacted with an appropriate isothiocyanate in a suitable solvent, such as ethanol or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating. The resulting thiourea derivative often precipitates from the reaction mixture and can be purified by recrystallization.

For the synthesis of **1-(2-Morpholinoethyl)-2-thiourea**, 2-morpholinoethanamine would be reacted with a source of thiocyanate, such as ammonium thiocyanate, under acidic conditions, or with a reagent like benzoyl isothiocyanate followed by hydrolysis.

[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for **1-(2-Morpholinoethyl)-2-thiourea**.

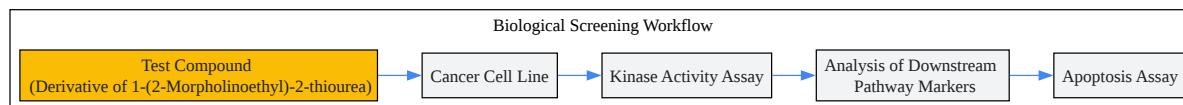
Biological and Pharmacological Context

While direct biological data for **1-(2-Morpholinoethyl)-2-thiourea** is scarce, the constituent pharmacophores, thiourea and morpholine, are present in a wide array of biologically active compounds.

Thiourea Derivatives:

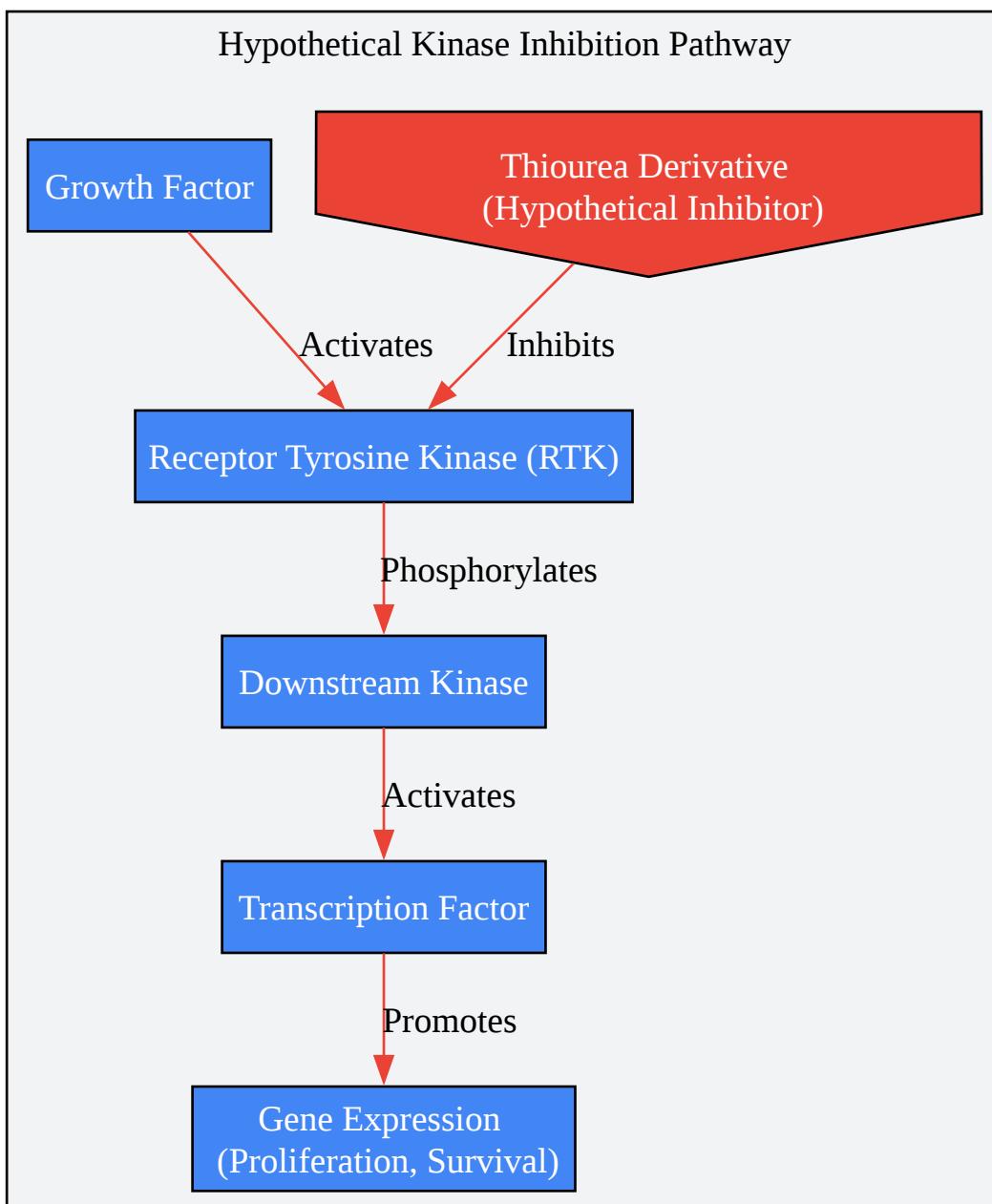
Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.^{[1][2]} They are key components in several clinically used drugs. The mechanism of action for many thiourea-containing anticancer agents involves the induction of apoptosis and inhibition of key

signaling pathways. For instance, certain thiourea derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).^[3]


Morpholine-Containing Compounds:

The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. Numerous approved drugs contain a morpholine moiety. In the context of anticancer drug discovery, the morpholino group has been incorporated into inhibitors of various kinases, including PI3K and DNA-PK.

Given the established biological relevance of both the thiourea and morpholine moieties, **1-(2-Morpholinoethyl)-2-thiourea** represents a valuable starting material for the synthesis of novel therapeutic agents.


Potential Signaling Pathway Interactions

Based on the known activities of thiourea derivatives, molecules synthesized from **1-(2-Morpholinoethyl)-2-thiourea** could potentially interact with various cellular signaling pathways implicated in cancer and other diseases. A hypothetical workflow illustrating how a derivative of this compound might be screened for its effect on a generic kinase signaling pathway is presented below.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical workflow for evaluating the biological activity of a derivative.

[Click to download full resolution via product page](#)

Figure 3: Hypothetical signaling pathway showing potential inhibition by a thiourea derivative.

Conclusion

1-(2-Morpholinoethyl)-2-thiourea is a chemical entity with significant potential as a scaffold and building block in medicinal chemistry and drug development. While comprehensive biological studies on this specific molecule are not readily available, the well-documented and

diverse biological activities of both thiourea and morpholine-containing compounds underscore its importance. Researchers can leverage this compound as a starting point for the synthesis of novel molecules with the potential to modulate key biological pathways involved in a range of diseases. Future research focusing on the synthesis and biological evaluation of derivatives of **1-(2-Morpholinoethyl)-2-thiourea** is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US7598378B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1-(2-Morpholinoethyl)-2-thiourea CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050385#1-2-morpholinoethyl-2-thiourea-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com